tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate
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Overview
Description
Tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an isopropyl group, and an oxadiazole ring. This compound is of interest in various scientific and industrial applications due to its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as isopropylamine and tert-butyl acetoacetate.
Reaction Steps: The process involves the formation of an oxadiazole ring through cyclization reactions. This can be achieved by reacting the starting materials under specific conditions, such as heating in the presence of a dehydrating agent.
Purification: The final product is purified using techniques like recrystallization or column chromatography to ensure its purity and quality.
Industrial Production Methods:
Scale-Up: The synthetic route is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions to achieve higher yields and minimize by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound produced on an industrial scale.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the compound.
Substitution: Substitution reactions may involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and electrophiles such as alkyl halides are typically employed.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can produce alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of various derivatives, depending on the substituents involved.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemicals.
Biology: Research has shown that derivatives of oxadiazole compounds exhibit biological activities, such as antimicrobial, antiviral, and anticancer properties. These properties make them potential candidates for drug development.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential. Studies are focused on their ability to modulate biological pathways and treat various diseases.
Industry: In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Tert-Butyl 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)acetate: This compound has a similar structure but differs in the position of the isopropyl group.
Tert-Butyl 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)acetate: Another structurally similar compound with a different oxadiazole ring position.
Uniqueness: The uniqueness of tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity. This arrangement allows for distinct interactions with biological targets, making it a valuable compound in research and industry.
Biological Activity
tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole moiety has been widely studied for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article synthesizes current research findings related to the biological activity of this compound.
The molecular formula of this compound is C12H17N3O2, with a molecular weight of approximately 233.28 g/mol. The compound features a tert-butyl group and an isopropyl-substituted oxadiazole ring, which contribute to its unique chemical properties.
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of oxadiazoles showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling proteins involved in cell proliferation.
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast cancer) | 10.5 | Apoptosis induction |
Compound B | A549 (Lung cancer) | 8.2 | Cell cycle arrest |
This compound | MDA-MB-231 (Breast cancer) | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
Antimicrobial Activity
The oxadiazole derivatives have also shown promising antimicrobial activity. Several studies have reported that these compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Selected Oxadiazole Compounds
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | Staphylococcus aureus | 32 µg/mL |
Compound D | Escherichia coli | 16 µg/mL |
This compound | TBD |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models.
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer properties. Researchers synthesized several analogs and assessed their activity against different cancer cell lines using MTT assays. The findings indicated that modifications to the oxadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells.
Another study focused on the structure-activity relationship (SAR) of oxadiazoles, highlighting that specific substitutions on the oxadiazole ring enhance biological activity. For example, introducing electron-donating groups at certain positions improved anticancer efficacy.
Properties
IUPAC Name |
tert-butyl 2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-7(2)10-12-8(13-16-10)6-9(14)15-11(3,4)5/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDLVNYRNCSACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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